molecular formula C5H4F2N2O B6158904 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one CAS No. 2092222-01-8

2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one

Cat. No.: B6158904
CAS No.: 2092222-01-8
M. Wt: 146.09 g/mol
InChI Key: UAJNIZRZSBHFKQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one is a high-purity chemical reagent offered for research and development purposes. This compound features an imidazole heterocycle, an essential scaffold in medicinal chemistry, functionalized with a difluoroacetyl group . The imidazole ring is a privileged structure in drug discovery, known for its presence in a wide array of bioactive molecules . Researchers value this nucleus for its potential to yield compounds with diverse biological activities, including antimicrobial, anticancer, and antifungal effects . For instance, structurally related imidazole derivatives have been extensively investigated as inhibitors of bacterial enzymes, such as the essential enoyl-acyl carrier protein (ACP) reductase FabK in Clostridioides difficile , demonstrating the scaffold's relevance in developing novel antibacterial agents . Furthermore, imidazole and benzimidazole hybrids have shown significant promise in antituberculosis research, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis by targeting the InhA enzyme . The difluoroacetyl moiety in this compound may serve as a key synthon, influencing the molecule's electronic properties and metabolic stability, making it a valuable building block for the synthesis of new chemical entities and lead molecules . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

CAS No.

2092222-01-8

Molecular Formula

C5H4F2N2O

Molecular Weight

146.09 g/mol

IUPAC Name

2,2-difluoro-1-(1H-imidazol-2-yl)ethanone

InChI

InChI=1S/C5H4F2N2O/c6-4(7)3(10)5-8-1-2-9-5/h1-2,4H,(H,8,9)

InChI Key

UAJNIZRZSBHFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(=O)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Imidazole acts as the nucleophile, attacking the electrophilic carbonyl carbon adjacent to the chlorine atom. A base, such as sodium hydroxide or potassium carbonate, facilitates deprotonation of imidazole, enhancing its nucleophilicity. Polyethylene glycol (PEG-600) is often added as a phase-transfer catalyst to improve reaction kinetics.

Example Protocol:

  • Reagents: 2-chloro-2,2-difluoroethanone (1 equiv), imidazole (1.2 equiv), NaOH (1.1 equiv), PEG-600 (0.1 equiv), DMF (solvent).

  • Conditions: The mixture is heated to 110–115°C for 1 hour, cooled to 50–55°C, and stirred for 4 hours post-addition.

  • Workup: Hydrolysis with water, centrifugation, and recrystallization from toluene yields the product.

Yield and Purity Optimization

Yields for this method range from 45% to 92%, depending on temperature control and stoichiometry. Excess imidazole (1.2–1.5 equiv) minimizes side reactions, while maintaining temperatures below 55°C during imidazole addition prevents decomposition. Recrystallization from toluene elevates purity to >95%, as evidenced by melting points of 131–133°C.

Friedel-Crafts Acylation of Imidazole

The Friedel-Crafts acylation strategy leverages the electrophilic substitution of imidazole’s aromatic system with a difluoroacetyl group. This method is inspired by analogous syntheses of fluorinated acetophenones.

Catalytic System and Regioselectivity

Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, coordinating to the carbonyl oxygen of difluoroacetyl chloride and activating it for electrophilic attack. The reaction predominantly occurs at the C2 position of imidazole due to electronic and steric factors.

Example Protocol:

  • Reagents: Imidazole (1 equiv), difluoroacetyl chloride (1.05 equiv), AlCl₃ (1.2 equiv), acetonitrile (solvent).

  • Conditions: Dropwise addition of difluoroacetyl chloride at 10–15°C, followed by reflux at 40–50°C for 5 hours.

  • Workup: Quenching with ice water, extraction with dichloromethane, and column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Mitigations

  • Regioselectivity: Competing acylation at C4/C5 positions can occur, necessitating careful control of reaction time and temperature.

  • Catalyst Handling: Moisture-sensitive AlCl₃ requires strict anhydrous conditions. Substituting with FeCl₃ or ZnCl₂ reduces sensitivity but lowers yields.

Condensation Reactions with Difluoromethylating Agents

Emerging approaches utilize difluoromethyl iodide (CF₂HI) or related reagents to introduce the difluoromethyl group into pre-formed imidazole ketones. This method is less common but offers advantages in modular synthesis.

Two-Step Synthesis

  • Formation of 1-(1H-Imidazol-2-yl)Ethan-1-One: Acylation of imidazole with acetyl chloride under Friedel-Crafts conditions.

  • Difluoromethylation: Treatment with CF₂HI in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C.

Example Protocol:

  • Reagents: 1-(1H-imidazol-2-yl)ethan-1-one (1 equiv), CF₂HI (2.5 equiv), K₂CO₃ (3 equiv), acetonitrile.

  • Conditions: 12-hour reflux under nitrogen atmosphere.

  • Workup: Filtration, solvent evaporation, and distillation under reduced pressure.

Efficiency and Limitations

  • Yield: ~50–60%, limited by competing side reactions such as over-fluorination.

  • Scalability: High reagent costs and hazardous CF₂HI handling complicate industrial adoption.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Key Challenges
Nucleophilic SubstitutionImidazole, NaOH, DMF110–115°C, 4–6 hours45–92%>95%Temperature sensitivity
Friedel-Crafts AcylationAlCl₃, difluoroacetyl chloride40–50°C, 5 hours60–75%85–90%Regioselectivity control
DifluoromethylationCF₂HI, K₂CO₃60–80°C, 12 hours50–60%80–85%Reagent cost and safety

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. The nucleophilic substitution method is favored industrially due to its scalability and high yields. Key adaptations include:

  • Solvent Recycling: DMF recovery via distillation reduces costs.

  • Continuous Flow Systems: Minimize exothermic risks during imidazole addition.

  • Automated Crystallization: Enhances purity and reduces manual handling .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

The following analysis compares 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one with structurally analogous compounds, focusing on substituent effects, synthetic routes, and functional properties.

Structural Analogues with Fluorinated Ketone Moieties
Compound Name Substituents Molecular Formula Key Features References
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethan-1-one CF₃ instead of CF₂ C₅H₃F₃N₂O Higher electronegativity due to trifluoromethyl group; increased metabolic stability but reduced solubility.
2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one Imidazopyridine scaffold C₁₀H₆ClF₂N₂O Expanded aromatic system enhances π-π stacking; chloro substituent alters reactivity in cross-coupling reactions.
1-(4-Chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one Phenyl substitution C₁₁H₈ClFN₂O Aromatic substitution introduces steric bulk and modulates electronic effects for targeted bioactivity.
2,2-Difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one Methyl-substituted imidazole C₆H₆F₂N₂O Methyl group improves solubility and steric shielding, potentially reducing off-target interactions.

Key Observations :

  • Electron-Withdrawing Effects : The trifluoro analog (CF₃) exhibits stronger electron withdrawal than the difluoro (CF₂) variant, which may accelerate nucleophilic attack but reduce solubility due to increased hydrophobicity .
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives (e.g., 1-(4-Chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one ) demonstrate enhanced π-π interactions in supramolecular assemblies, whereas aliphatic fluorinated ketones prioritize electrophilic reactivity .
  • Steric and Solubility Considerations : Methyl groups on the imidazole ring (e.g., 2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one ) improve aqueous solubility but may hinder access to sterically constrained active sites .
Physicochemical Properties
Property This compound 2,2,2-Trifluoro Analog 1-(4-Chloro-2-fluorophenyl) Analog
Molecular Weight (g/mol) 158.10 172.08 238.65
Polar Surface Area (Ų) ~50 (estimated) ~50 ~60
LogP (Predicted) 0.9 1.5 2.8
Electrophilicity (Carbonyl) High (CF₂ enhances δ+ charge) Very High (CF₃) Moderate (aryl electron donation)

Notes:

  • LogP Trends : Increased fluorination (CF₃ > CF₂) elevates hydrophobicity, while aryl substitution further raises LogP due to aromatic hydrophobicity .
  • Reactivity : The trifluoro analog’s carbonyl carbon is more electrophilic, favoring reactions with soft nucleophiles (e.g., thiols), whereas the difluoro variant balances reactivity and solubility .

Biological Activity

2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one is a synthetic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a difluoromethyl group and an imidazole ring, which are critical to its interactions with biological targets. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Chemical Name : this compound
  • CAS Number : 2357562-39-9
  • Molecular Formula : C₆H₆F₂N₂O
  • Molecular Weight : 160.12 g/mol

The biological activity of this compound is largely attributed to its structural features:

  • Difluoromethyl Group : Enhances binding affinity to enzymes or receptors.
  • Imidazole Ring : Participates in hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell Line IC50 (µM)
HeLa (Cervical cancer)15.4
MCF7 (Breast cancer)12.3
A549 (Lung cancer)18.9

Case Studies

One notable study conducted by researchers at the University of Groningen explored the use of this compound as a biochemical probe in lipid bilayer systems. The study utilized fluorescence imaging techniques to visualize the interaction of the compound with membrane components, revealing insights into its potential as a therapeutic agent in targeting membrane-associated proteins .

Another study highlighted the synthesis of derivatives of this compound aimed at enhancing its pharmacological profile. The derivatives demonstrated improved selectivity and potency against specific biological targets, indicating a promising avenue for drug development based on this scaffold .

Q & A

What are the optimal synthetic routes for 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves fluorination of a precursor ketone. A common method uses diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) to introduce fluorine atoms at the β-position of the ethanone moiety . Key considerations include:

  • Temperature control : Reactions often proceed at −78°C to room temperature to minimize side reactions.
  • Purification : Column chromatography or recrystallization is essential to isolate the product from fluorinated by-products .
  • Characterization : NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity .

How does the electronic effect of fluorine substituents influence the reactivity of the ketone group in this compound?

Advanced Research Question
The electron-withdrawing nature of fluorine atoms stabilizes the carbonyl group, reducing its susceptibility to nucleophilic attack while enhancing electrophilic reactivity at adjacent positions. This is evident in:

  • NMR shifts : The ¹³C signal for the carbonyl carbon appears downfield (~180–190 ppm) due to fluorine-induced deshielding .
  • Reactivity : Fluorine substitution directs regioselectivity in substitution reactions, favoring α-position modifications . Computational studies (e.g., DFT) can model these electronic effects .

What strategies are recommended for resolving contradictory data in biological activity studies of fluorinated imidazole derivatives?

Advanced Research Question
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions or impurity profiles. Methodological solutions include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO tolerance) .
  • Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity .
  • Structural analogs : Compare activity with analogs like 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one to isolate the role of the imidazole ring .

How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Basic Research Question
Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments:

  • Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS) and monitor degradation via HPLC over 24–72 hours .
  • Metabolic stability : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated oxidation .
  • Light sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation, a common issue with fluorinated ketones .

What role does the imidazole ring play in modulating interactions with biological targets?

Advanced Research Question
The imidazole ring facilitates hydrogen bonding and π-π stacking with protein targets (e.g., enzymes or receptors). For example:

  • Binding affinity : Replace the imidazole with a non-aromatic group (e.g., pyrolidine) to test its necessity in target engagement .
  • pH-dependent activity : The imidazole’s pKa (~6.8) allows protonation in acidic environments, altering solubility and membrane permeability .
  • Structural analogs : Compare with 1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one to isolate electronic vs. steric effects .

What analytical techniques are most effective for characterizing fluorinated impurities in synthesized batches?

Basic Research Question
Fluorinated by-products (e.g., monofluoro or trifluoro derivatives) require specialized detection:

  • ¹⁹F NMR : Directly identifies fluorine-containing impurities with high sensitivity .
  • GC-MS with fluorine-specific detectors : Useful for volatile derivatives .
  • X-ray crystallography : Resolves structural ambiguities, particularly for polymorphic forms .

How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question
Molecular dynamics (MD) and QSAR models predict ADME (absorption, distribution, metabolism, excretion) properties:

  • LogP optimization : Fluorine atoms reduce hydrophobicity; substituents like methoxy groups can balance solubility and membrane penetration .
  • Metabolic hotspots : Identify sites prone to oxidation (e.g., imidazole C-4 position) using docking simulations with CYP3A4 .
  • Toxicity prediction : Tools like ProTox-II assess hepatotoxicity risks based on structural alerts .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question
Scale-up issues include exothermic fluorination reactions and purification bottlenecks:

  • Flow chemistry : Continuous reactors improve heat dissipation and reduce hazardous intermediate accumulation .
  • Alternative fluorinating agents : Selectfluor® offers safer handling compared to SF₄ .
  • Crystallization engineering : Use antisolvent techniques to enhance yield and polymorph control .

How does the compound’s fluorine configuration compare to analogs in terms of bioactivity and metabolic stability?

Advanced Research Question
Comparative studies with analogs (e.g., 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one) reveal:

  • Bioactivity : The imidazole ring enhances target specificity over thiophene derivatives .
  • Metabolic stability : Difluoro substitution reduces oxidative metabolism compared to monofluoro analogs .
  • Structural data : Crystallographic studies (e.g., CSD entries) highlight conformational rigidity imparted by fluorine .

What methodologies are recommended for studying the compound’s interactions with enzyme active sites?

Advanced Research Question
Techniques include:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to enzymes like kinases .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM : Resolves binding conformations in large enzyme complexes .

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